molecular formula C11H15ClN2O3S B5776552 N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide

カタログ番号 B5776552
分子量: 290.77 g/mol
InChIキー: NJMQZVKHHCGJQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as CMG-157, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

作用機序

The primary mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is the inhibition of GlyT1. GlyT1 is responsible for the reuptake of glycine in the central nervous system, which is an important co-agonist of NMDA receptors. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide are related to its mechanism of action. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This increased activity of NMDA receptors has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies.

実験室実験の利点と制限

The primary advantage of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its high affinity for GlyT1 and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies. The primary limitation of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide for lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

将来の方向性

There are several potential future directions for the research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. These include:
1. Clinical trials to evaluate the safety and efficacy of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in the treatment of schizophrenia, depression, and cognitive disorders.
2. Optimization of the synthesis method to increase the yield and reduce the cost of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
3. Development of novel GlyT1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential therapeutic applications of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other neurological and psychiatric disorders.
5. Elucidation of the molecular mechanism of action of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its effects on synaptic plasticity and neuroprotection.
Conclusion:
In conclusion, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide) is a novel compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its primary mechanism of action is the inhibition of GlyT1, which increases the concentration of glycine in the synaptic cleft and enhances the activity of NMDA receptors. Future research and development of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide may lead to the development of novel therapies for these disorders.

合成法

The synthesis of N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with N-methylglycine to form N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide. The final step involves the reaction of N~1~-methyl-N~2~-(3-chloro-2-methylphenyl)glycinamide with methylsulfonyl chloride to form N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide (N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide).

科学的研究の応用

N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, N~2~-(3-chloro-2-methylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has been implicated in the treatment of schizophrenia, depression, and cognitive disorders.

特性

IUPAC Name

2-(3-chloro-2-methyl-N-methylsulfonylanilino)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-9(12)5-4-6-10(8)14(18(3,16)17)7-11(15)13-2/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMQZVKHHCGJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chloro-2-methylphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。